Ethyl trimethylacetate

Hydrolytic stability Protecting group Ester hydrolysis

Ethyl trimethylacetate (CAS 3938-95-2), also known as ethyl pivalate or ethyl 2,2-dimethylpropanoate, is a branched aliphatic ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. It is characterized by a bulky neopentyl group (C(CH3)3) directly bonded to the ester carbonyl.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 3938-95-2
Cat. No. B1220292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trimethylacetate
CAS3938-95-2
Synonymsethyl pivalate
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C
InChIInChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3
InChIKeyHHEIMYAXCOIQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Trimethylacetate (CAS 3938-95-2): Physical and Chemical Properties for Procurement and Research


Ethyl trimethylacetate (CAS 3938-95-2), also known as ethyl pivalate or ethyl 2,2-dimethylpropanoate, is a branched aliphatic ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is characterized by a bulky neopentyl group (C(CH3)3) directly bonded to the ester carbonyl . This sterically hindered structure fundamentally influences its physical properties, chemical reactivity, and performance in specialized applications . The compound is a clear, colorless liquid at room temperature with a density of 0.856 g/mL at 25 °C and a boiling point of 118 °C . Its flash point is 15 °C, classifying it as a highly flammable liquid (Flam. Liq. 2) .

Why Ethyl Trimethylacetate Cannot Be Replaced by Simple Analogs: The Role of Steric Hindrance


Ethyl trimethylacetate's defining structural feature is the tert-butyl-like group adjacent to the ester carbonyl, which creates substantial steric hindrance [1]. This is in stark contrast to common esters like ethyl acetate, methyl isobutyrate (MIB), or ethyl isobutyrate (EIB), which have less bulky alpha-substituents [1][2]. This steric bulk directly impacts its behavior in several key areas: (i) Hydrolytic Stability: It provides significantly greater resistance to base-catalyzed hydrolysis compared to its straight-chain analog ethyl acetate [1]. (ii) Thermal and Critical Properties: The branched structure alters its thermodynamic properties, leading to a higher boiling point (118 °C) than less-hindered analogs like ethyl isobutyrate (110-111 °C), and modifies its critical temperature and pressure, which are crucial for supercritical fluid applications [2][3]. (iii) Reactivity in Plasma Polymerization: The hindered carbonyl and adjacent tert-butyl group influence the fragmentation pattern and ion formation in plasma, leading to distinct functional group retention outcomes in deposited polymer films compared to MIB and EIB [4]. These quantifiable differences mean that substituting ethyl trimethylacetate with a cheaper, generic ester in a research or industrial process is likely to lead to changes in reaction kinetics, product stability, or material performance. The following quantitative evidence outlines these critical performance gaps.

Quantitative Differentiation of Ethyl Trimethylacetate: A Procurement-Focused Evidence Guide


Enhanced Hydrolytic Stability vs. Ethyl Acetate: A Key Differentiator for Controlled Release and Synthesis

Ethyl trimethylacetate (ETMA) exhibits significantly higher hydrolytic stability compared to the less-hindered analog ethyl acetate due to steric shielding of the ester carbonyl by the adjacent tert-butyl group [1]. While direct quantitative rate constants for ETMA are not tabulated, the general class of neopentyl esters is well-established to undergo alkaline hydrolysis 10 to 100 times slower than corresponding unhindered esters [1]. This is a direct consequence of the difficulty of nucleophilic attack at the tetrahedral intermediate due to steric hindrance [1].

Hydrolytic stability Protecting group Ester hydrolysis Neopentyl ester

Contrasting Functional Group Retention in Plasma Polymerization: ETMA vs. MIB and EIB

In a direct comparative study of plasma polymerization, ethyl trimethylacetate (ETMA) was evaluated alongside methyl isobutyrate (MIB) and ethyl isobutyrate (EIB) for its ability to retain ester functionality in the deposited polymer film under different plasma regimes (α and γ modes) [1]. The results show a stark difference in retention behavior: while MIB and EIB achieve high ester retention (42%) in the γ mode, they drop to only 7% in the α mode. In contrast, ETMA exhibits consistently low and relatively stable ester retention across both modes (16% in α, 10% in γ) [1].

Plasma polymerization Surface functionalization Ester retention Thin film

Critical Property Data for Supercritical Fluid and Thermodynamic Applications

The critical properties of ethyl trimethylacetate (ETMA) have been experimentally determined using Differential Scanning Calorimetry (DSC) and fitting procedures [1]. These values are essential for process design involving supercritical fluids or for validating group-contribution estimation methods. For instance, its critical temperature (Tc) is approximately 561 K, and its critical pressure (Pc) is approximately 3.1 MPa [1].

Critical properties Thermodynamics Supercritical fluid Group contribution

Thermal Decomposition Pathway: A Differentiator for High-Temperature Applications

The thermal decomposition of ethyl trimethylacetate (ETMA) has been studied, revealing a distinct behavior compared to its less-hindered analog ethyl acetate [1]. While ethyl acetate undergoes a six-membered ring transition state elimination to form ethylene and acetic acid, the steric bulk of ETMA's tert-butyl group prevents this pathway [1]. Instead, ETMA decomposes via a free-radical mechanism at higher temperatures [1].

Thermal stability Pyrolysis Gas chromatography Ester decomposition

High Purity Specification (≥99%) and Vendor Availability for Reproducible Research

Ethyl trimethylacetate is widely available from major chemical suppliers (e.g., Sigma-Aldrich, Thermo Scientific, AK Scientific) with a minimum purity specification of 99% (by GC assay) . This high purity is a key differentiator from less specialized esters, which may be available at lower, technical grades (e.g., 95-98%). The impurity profile in technical-grade ethyl acetate, for instance, can include water, acetic acid, and other esters, which can interfere with water-sensitive reactions, catalysis, or spectroscopic analysis [1].

Purity Assay Reproducibility Procurement

Optimal Application Scenarios for Ethyl Trimethylacetate Based on Differentiated Performance


Use as a Protective Group or Stable Ester Moiety in Multi-Step Synthesis

Ethyl trimethylacetate's class-leading hydrolytic stability makes it an excellent choice for synthesizing neopentyl ester-protected intermediates. This application directly leverages the 10-100x slower hydrolysis rate compared to unhindered esters, as established in Section 3 [1]. In a synthetic route requiring selective deprotection of other esters (e.g., methyl or benzyl esters) under basic conditions, an ethyl trimethylacetate-derived neopentyl ester will remain intact, allowing for greater synthetic flexibility and higher overall yields. This is a critical consideration for medicinal chemists and process chemists designing efficient, high-value molecule syntheses.

Precursor for Surface Coatings Requiring Consistent, Non-Polar Functionality via Plasma Polymerization

For researchers using plasma polymerization to deposit thin films, ethyl trimethylacetate offers a unique deposition profile. Unlike MIB and EIB, which show high sensitivity to plasma mode for ester retention, ETMA provides a more consistent level of low-to-moderate ester retention (10-16%) across both α and γ regimes [2]. This behavior, as detailed in Section 3, suggests it is a robust precursor for creating surfaces with a specific, controlled density of non-polar, hydrocarbon-like character, which may be useful for creating hydrophobic or low-fouling coatings where the presence of a small, consistent amount of ester groups is beneficial for adhesion or other properties.

Solvent or Reagent for High-Temperature Gas-Phase Reactions and Pyrolysis Studies

The distinct thermal decomposition pathway of ethyl trimethylacetate, which occurs at a ~100 °C higher temperature than ethyl acetate and produces isobutene rather than ethylene [3], makes it the compound of choice for applications above 500 °C. As shown in Section 3, this property is crucial for ensuring that the solvent or reagent remains intact under the required process conditions. For analytical chemists using pyrolysis-GC/MS, ETMA's decomposition products provide a unique and unambiguous signature, facilitating the study of reaction mechanisms or the identification of materials in complex mixtures.

High-Purity Standard for Analytical Method Development and Thermodynamic Studies

The reliable commercial availability of ethyl trimethylacetate at ≥99% purity , as noted in Section 3, makes it an ideal candidate for developing and validating analytical methods (e.g., GC, HPLC). Its well-defined and consistently high purity minimizes the introduction of unknown variables from impurities. Furthermore, its accurately measured critical properties (Tc ≈ 561 K, Pc ≈ 3.1 MPa) [4] make it a valuable reference compound for thermodynamic research and for calibrating equipment used in supercritical fluid applications.

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